Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate
Overview
Description
Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an amino group, a benzyloxy group, and a methoxy group attached to a benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The benzyloxy and methoxy groups can be introduced through etherification reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a building block for the development of biologically active compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methoxybenzoate: Similar structure but lacks the benzyloxy group.
Methyl 3-amino-4-hydroxybenzoate: Similar structure but has a hydroxy group instead of a methoxy group.
Methyl 3-amino-4-(benzyloxy)benzoate: Similar structure but lacks the methoxy group.
Uniqueness
Methyl 3-amino-4-(benzyloxy)-5-methoxybenzenecarboxylate is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and properties. These functional groups can affect the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-amino-5-methoxy-4-phenylmethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-9-12(16(18)20-2)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXATOQGFODCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230714 | |
Record name | Methyl 3-amino-5-methoxy-4-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-79-2 | |
Record name | Methyl 3-amino-5-methoxy-4-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5-methoxy-4-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.